

An In-depth Structural Analysis of Benzyl (piperidin-4-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride
Cat. No.:	B598086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride**, a key intermediate in the synthesis of complex molecules, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).^[1] This document outlines the physicochemical properties, structural data, and detailed experimental protocols for the synthesis and characterization of this compound. The information presented is intended to support researchers and drug development professionals in their work with this molecule.

Chemical and Physical Properties

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a white to off-white solid.^[2] The compound is the hydrochloride salt of Benzyl (piperidin-4-ylmethyl)carbamate. The addition of hydrochloride improves the solubility and stability of the otherwise basic piperidine nitrogen.

Table 1: Physicochemical Properties

Property	Value	Source
Chemical Name	Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride	N/A
Synonyms	Carbamic acid, N-(4-piperidinylmethyl)-, phenylmethyl ester, hydrochloride	[2]
Molecular Formula	<chem>C14H21ClN2O2</chem>	[3]
Molecular Weight	284.78 g/mol	[3]
CAS Number	132431-09-5 (free base)	[2]
Appearance	White to off-white solid	[2]
Purity (by NMR)	≥98.0%	[2]
Storage	4°C, protect from light	[2]

Structural Elucidation

The structural integrity of **Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride** is typically confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. Below are the predicted chemical shifts for ^1H and ^{13}C NMR of the title compound in a suitable deuterated solvent such as DMSO-d₆ or D₂O.

Table 2: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.30 - 1.50	m	2H	Piperidine-H3 (axial)
~1.80 - 1.95	m	2H	Piperidine-H3 (equatorial)
~2.80 - 3.00	m	2H	Piperidine-H2 (axial)
~3.10 - 3.25	t	2H	-CH ₂ -NH-
~3.30 - 3.45	m	2H	Piperidine-H2 (equatorial)
~5.05	s	2H	-O-CH ₂ -Ph
~7.30 - 7.45	m	5H	Phenyl-H
~7.50	t	1H	-NH- (carbamate)
~8.50 - 9.00	br s	2H	Piperidine-NH ₂ ⁺

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~28.5	Piperidine-C3
~35.0	Piperidine-C4
~43.0	Piperidine-C2
~45.5	-CH ₂ -NH-
~66.0	-O-CH ₂ -Ph
~127.5 - 128.5	Phenyl-C
~137.0	Phenyl-C (quaternary)
~156.5	Carbonyl (C=O)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Ion
249.16	[M+H] ⁺
271.14	[M+Na] ⁺
108.09	[C ₇ H ₈ O] ⁺ (benzyl fragment)
91.05	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

This protocol describes a plausible synthetic route starting from commercially available materials.

Synthesis Workflow

Step 1: Reductive Amination

1-Boc-4-formylpiperidine

Ammonia, $\text{NaBH}(\text{OAc})_3$

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

Step 2: Carbamate Formation

Benzyl chloroformate, Base (e.g., Et_3N)

tert-butyl 4-(((benzyloxy)carbonyl)aminomethyl)piperidine-1-carboxylate

Step 3: Boc Deprotection and Salt Formation

HCl in Dioxane or Ether

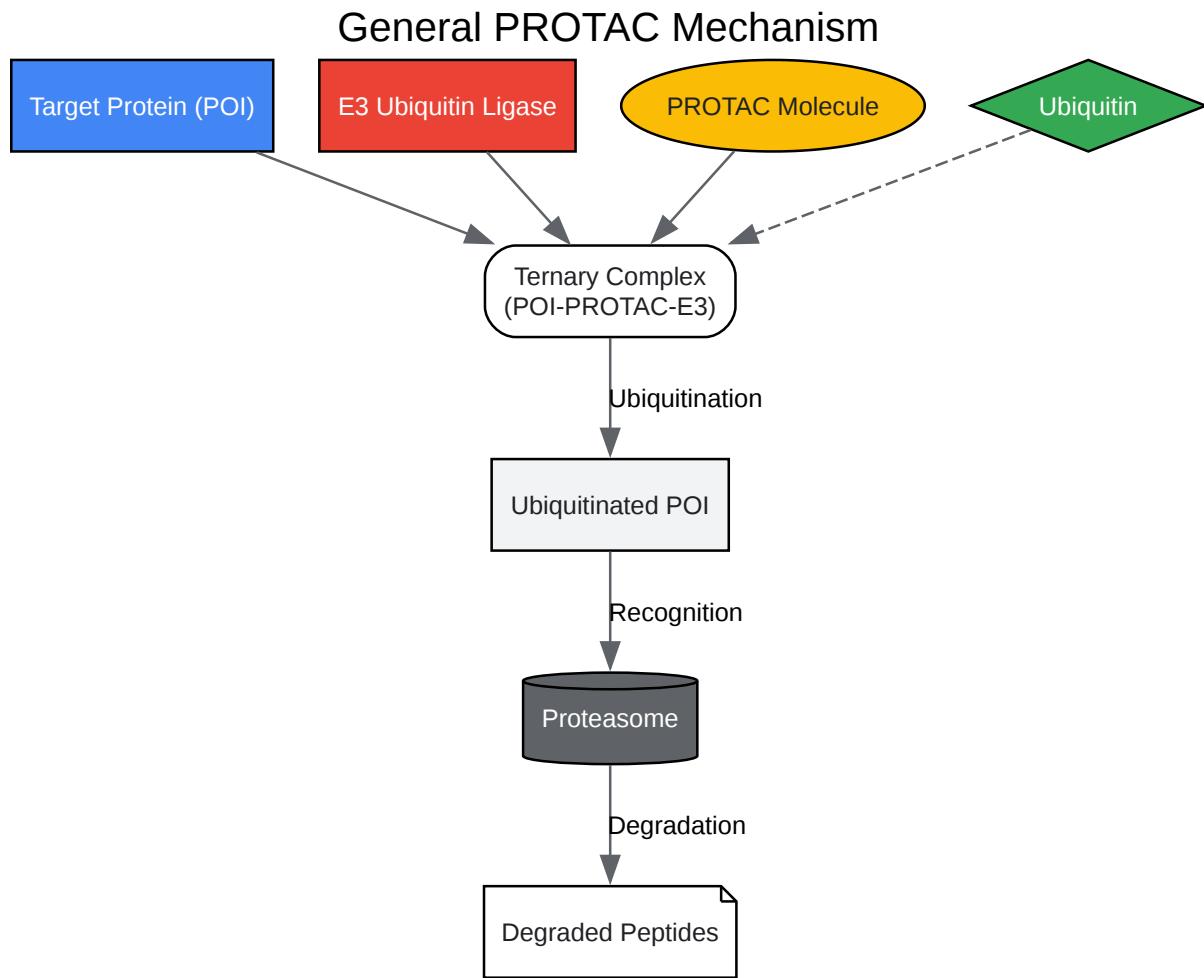
Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride.**

Protocol:

- Step 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
 - To a solution of 1-Boc-4-formylpiperidine (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 5 equivalents).
 - Stir the mixture for 2 hours at room temperature.
 - Add sodium borohydride (1.5 equivalents) portion-wise and continue stirring overnight.
 - Concentrate the reaction mixture under reduced pressure.
 - Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
- Step 2: Synthesis of tert-butyl 4-(((benzyloxy)carbonyl)aminomethyl)piperidine-1-carboxylate.
 - Dissolve the crude amine from Step 1 in dichloromethane and cool to 0°C.
 - Add triethylamine (1.5 equivalents) followed by the dropwise addition of benzyl chloroformate (1.1 equivalents).
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.
- Step 3: Synthesis of **Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride**.
 - Dissolve the purified product from Step 2 in a minimal amount of dichloromethane.
 - Add a solution of HCl in dioxane (4 M, 3-4 equivalents) and stir at room temperature for 4 hours.
 - The product will precipitate out of the solution.

- Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.


Analytical Characterization Protocols

- NMR Spectroscopy:
 - Prepare a ~10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
 - Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integrations.
- Mass Spectrometry:
 - Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
 - Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
 - Acquire the mass spectrum in positive ion mode.
- HPLC:
 - Use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
 - Monitor the elution at 254 nm.
 - The purity of the compound should be ≥98.0%.

Biological Context: Role as a PROTAC Linker

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride serves as a building block for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein

by the proteasome.^[1] The piperidine moiety can be functionalized to bind to an E3 ligase, while the carbamate provides a point of attachment for a linker connected to a target protein ligand.

[Click to download full resolution via product page](#)

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This technical guide has provided a detailed structural and analytical overview of **Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride**. The compilation of its physicochemical properties, predicted spectral data, and comprehensive experimental protocols for its synthesis and characterization serves as a valuable resource for researchers in synthetic chemistry and

drug discovery. The elucidation of its role as a PROTAC linker highlights its significance in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- To cite this document: BenchChem. [An In-depth Structural Analysis of Benzyl (piperidin-4-ylmethyl)carbamate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b598086#structural-analysis-of-benzyl-piperidin-4-ylmethyl-carbamate-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com